molecular formula C20H21N7O2 B12159081 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)hexanamide

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)hexanamide

Cat. No.: B12159081
M. Wt: 391.4 g/mol
InChI Key: UKYMFJFLFYVZQD-UHFFFAOYSA-N
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Description

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)hexanamide is a complex organic compound that features a benzotriazinyl group and a triazolopyridinyl group

Preparation Methods

The synthesis of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)hexanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzotriazinyl and triazolopyridinyl moieties, followed by their coupling to form the final product. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for cost-effectiveness and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzotriazinyl group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. .

Scientific Research Applications

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)hexanamide involves its interaction with specific molecular targets and pathways within cells. The benzotriazinyl and triazolopyridinyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)hexanamide include other benzotriazinyl and triazolopyridinyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H21N7O2

Molecular Weight

391.4 g/mol

IUPAC Name

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)hexanamide

InChI

InChI=1S/C20H21N7O2/c28-19(21-14-18-24-23-17-10-5-7-12-26(17)18)11-2-1-6-13-27-20(29)15-8-3-4-9-16(15)22-25-27/h3-5,7-10,12H,1-2,6,11,13-14H2,(H,21,28)

InChI Key

UKYMFJFLFYVZQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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